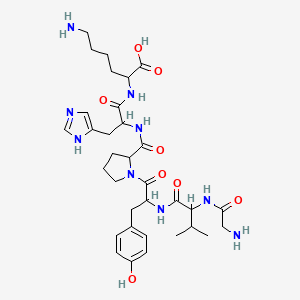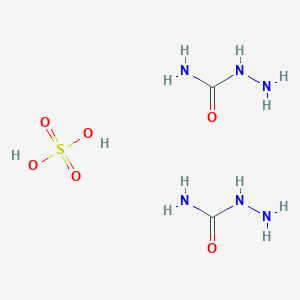
2-(2,6-Dichloro-4-nitroanilino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- is a chemical compound known for its industrial applications. It is also referred to as Disperse Orange 5 . This compound is characterized by its aromatic structure, which includes a nitro group and two chlorine atoms attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,6-dichloro-4-nitroaniline with ethanol under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution is a key reaction for this compound, especially when reacting with strong nucleophiles.
Common reagents used in these reactions include strong bases and reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of dyes and pigments, particularly in the textile industry.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity. The compound can form complexes with various biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- can be compared with similar compounds such as:
Disperse Brown 1: Another industrial dye with similar structural features but different applications.
1,4-Dimethylbenzene: A simpler aromatic compound used in various chemical reactions.
The uniqueness of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- lies in its specific substitution pattern and the presence of both nitro and chlorine groups, which significantly influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
101259-33-0 |
|---|---|
Molekularformel |
C8H8Cl2N2O3 |
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
2-(2,6-dichloro-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H8Cl2N2O3/c9-6-3-5(12(14)15)4-7(10)8(6)11-1-2-13/h3-4,11,13H,1-2H2 |
InChI-Schlüssel |
ZTSBATNICSVYPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)NCCO)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)

![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)



![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)



